7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
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Overview
Description
The compound “7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one” is a heterocyclic compound with the molecular formula C17H17N3O . It has a molecular weight of 279.34 . The IUPAC name for this compound is 7-methyl-3-{[(3-pyridinylmethyl)amino]methyl}-2(1H)-quinolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17N3O/c1-12-4-5-14-8-15(17(21)20-16(14)7-12)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) . This indicates that the compound has a quinoline core structure with a methoxy group at the 7th position and an amino-methyl group at the 3rd position linked to a pyridin-3-ylmethyl group .Physical And Chemical Properties Analysis
The compound “7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one” has a molecular weight of 279.34 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Antineoplastic Activity
The compound has been evaluated for its anti-neoplastic properties. In research conducted by Helissey et al. (1987), various quinolines, including derivatives of 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, were synthesized and tested for cytotoxicity against L1210 cells. These compounds showed significant cytotoxic effects, indicating potential utility in cancer treatment (Helissey et al., 1987).
Antimicrobial Properties
Research has also focused on the antimicrobial activities of this compound. A study by El Mariah (2009) reported on the synthesis of novel quinoline derivatives and their subsequent evaluation for antimicrobial activity. This study highlights the potential of such compounds in combating microbial infections (El Mariah, 2009).
Radiotracer Development for PET Imaging
The compound's derivatives have been explored as radiotracers for imaging GABA receptors using positron emission tomography (PET). Moran et al. (2012) developed radiolabeled quinolines, demonstrating their potential for non-invasive imaging of GABA receptors in neurological studies (Moran et al., 2012).
Synthesis and Application in Chemical Research
There is also significant interest in the synthesis of such compounds for broader chemical applications. Studies like those by Vartale et al. (2013) and Tanjung et al. (2017) have explored the synthesis of various quinoline derivatives, including methods and potential applications in chemical research (Vartale et al., 2013), (Tanjung et al., 2017).
Exploration in Kinase Inhibition
Research by Degorce et al. (2016) delved into the use of 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting the compound's potential role in targeting specific cellular processes relevant to disease treatment (Degorce et al., 2016).
Structural and Conformational Studies
Studies by Xiao et al. (1993) and Wei et al. (2005, 2006) have examined the structure and conformational aspects of quinoline derivatives. These studies are vital for understanding the chemical properties and potential applications of these compounds (Xiao et al., 1993), (Wei et al., 2005), (Wei et al., 2006).
Safety and Hazards
properties
IUPAC Name |
7-methoxy-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-5-4-13-7-14(17(21)20-16(13)8-15)11-19-10-12-3-2-6-18-9-12/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMBRGAOIARGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one |
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